Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester structure
Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester structure
This guide details the technical specifications, synthesis, and application of tert-Butyl ethyl(piperidin-4-ylmethyl)carbamate (also known as Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester).[1][2][3]
CAS Registry Number: 158958-41-9 Formula: C₁₃H₂₆N₂O₂ Molecular Weight: 242.36 g/mol [1][2]
Chemical Identity & Structural Logic
This molecule acts as a bifunctional building block in medicinal chemistry, specifically designed to introduce a 4-(aminomethyl)piperidine scaffold with orthogonal protection.[1][2][3]
Structural Components
The molecule consists of three distinct pharmacophoric/synthetic domains:[1]
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Piperidine Ring (Secondary Amine): The "free" amine at the piperidine nitrogen is the primary reactive handle, ready for immediate functionalization (e.g., SNAr, reductive amination, or amide coupling) without deprotection.[1][2]
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Ethyl-Linker-Carbamate: The exocyclic nitrogen is substituted with an ethyl group and protected by a tert-butoxycarbonyl (Boc) group.[1][2][3] This creates a steric bulk that modulates solubility and lipophilicity (LogP).[1][2]
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Orthogonality: The design allows for the elaboration of the piperidine core before releasing the exocyclic amine, enabling the precise construction of unsymmetrical bis-amine ligands.[1][2][3]
Physicochemical Properties
| Property | Value (Predicted) | Significance |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability for intermediates.[1][2][3] |
| pKa (Piperidine NH) | ~10.5 | Highly basic; exists as a cation at physiological pH unless functionalized.[1][2][3] |
| pKa (Carbamate) | N/A (Non-basic) | The Boc group neutralizes the exocyclic nitrogen.[1][2][3] |
| Boiling Point | ~320°C (760 mmHg) | High boiling point; typically handled as a solid or viscous oil.[1][2][3] |
| Solubility | DMSO, DCM, MeOH | Soluble in polar organic solvents; poor water solubility.[1][2][3] |
Synthesis & Manufacturing Protocols
While various routes exist, the most robust industrial protocol relies on Reductive Amination followed by Orthogonal Deprotection .[1][2] This avoids the selectivity issues inherent in alkylating polyamines.[1][2][3]
Validated Synthetic Route (Standard Protocol)
Precursor: N-Benzyl-4-formylpiperidine (or N-Cbz analog).[1][2][3]
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Step 1: Reductive Amination (Formation of Secondary Amine) [1][2][3]
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Reagents: Ethylamine (in THF/MeOH), NaBH(OAc)₃ (Sodium triacetoxyborohydride).[1][2][3]
-
Mechanism:[1][4] Condensation of the aldehyde with ethylamine yields the imine, which is selectively reduced in situ to the N-ethyl-aminomethyl intermediate.[1][2][3]
-
Critical Control: Use mild reducing agents (NaBH(OAc)₃) to prevent over-reduction or side reactions.[1][2][3]
-
-
Step 2: Boc Protection
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Step 3: Hydrogenolysis (Benzyl Removal)
Synthesis Workflow Diagram
Caption: Step-wise synthesis ensuring regioselective installation of the ethyl and Boc groups prior to exposing the piperidine nitrogen.
Reactivity & Applications in Drug Discovery
This scaffold is ubiquitous in the design of GPCR antagonists (e.g., CCR5, CXCR4) and Kinase Inhibitors .[1][2]
Functionalization of the Piperidine Ring
The free piperidine nitrogen is a high-reactivity nucleophile.[1][2][3]
-
SNAr Reactions: Reacts with 2-chloropyrimidines or 4-fluoronitrobenzenes to attach heteroaryl cores.[1][2][3]
-
Buchwald-Hartwig Coupling: Pd-catalyzed coupling with aryl halides for constructing biaryl-amine motifs.[1][2][3]
-
Amide Coupling: Standard HATU/EDC coupling to attach amino acid linkers or acyl warheads.[1]
Deprotection Strategy
The Boc group is acid-labile.[1][2][3]
-
Standard Protocol: 4M HCl in Dioxane or TFA/DCM (1:1).[1][3]
-
Outcome: Removal of the Boc group reveals the secondary ethyl amine (Et-NH-CH₂-Piperidine-R).[1][2][3] This amine often serves as a hydrogen bond donor/acceptor in the final drug target's binding pocket.[1][2][3]
Application Logic Diagram
Caption: The scaffold serves as a masked linker; the piperidine is derivatized first, followed by Boc removal to activate the ethyl-amine motif.
Safety & Handling (MSDS Highlights)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3]
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Storage: Keep in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizers).[1][2]
-
Stability: Stable under normal temperatures and pressures.[1] Avoid exposure to strong acids which will prematurely remove the Boc group.[1][2][3]
References
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 723429, tert-butyl N-(piperidin-4-ylmethyl)carbamate. (Note: Structural analog used for property estimation).[1][2][6] Retrieved from [1][2]
-
Ambeed. (n.d.). Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester - MSDS & Properties. Retrieved from [1][2]
-
ChemicalBook. (2024).[1][2] Synthesis and properties of N-alkyl piperidine carbamates. Retrieved from [1][2]
Sources
- 1. 73874-95-0|tert-Butyl piperidin-4-ylcarbamate|BLD Pharm [bldpharm.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 2abiotech.net [2abiotech.net]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. labsolu.ca [labsolu.ca]
